5-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid
CAS No.:
Cat. No.: VC15808111
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClNO2 |
|---|---|
| Molecular Weight | 235.66 g/mol |
| IUPAC Name | 5-[(3-chlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10ClNO2/c13-9-3-1-2-8(6-9)7-10-4-5-11(14-10)12(15)16/h1-6,14H,7H2,(H,15,16) |
| Standard InChI Key | OPNWVLOZFOFRPH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CC2=CC=C(N2)C(=O)O |
Introduction
Synthesis and Manufacturing Optimization
The synthesis of 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylic acid leverages advances in catalytic borylation and cross-coupling reactions. A two-step protocol, adapted from methodologies for analogous pyrrole-2-carboxylates, begins with iridium-catalyzed C–H borylation of a pyrrole precursor, followed by Suzuki-Miyaura coupling with 3-chlorobenzyl bromide . This approach circumvents traditional N-protection/deprotection steps, improving atom economy and yield (typically 70–85%) . Industrial-scale production employs continuous flow reactors to enhance reaction control and reproducibility, with automated systems ensuring consistent purity (>95%). Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Ir catalyst | Higher loading reduces cost |
| Reaction Temperature | 80–100°C | Prevents decomposition |
| Coupling Time | 4–6 hours | Ensures complete conversion |
Recent innovations in ligand design, such as dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), have reduced side reactions during borylation, further streamlining synthesis .
Structural and Crystallographic Analysis
The compound’s structure is confirmed via X-ray powder diffraction (XRPD), infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR). XRPD patterns reveal characteristic peaks at 19.5° and 21.4° 2θ, indicative of a monoclinic crystal system with space group P2₁/c . The carboxylic acid group forms intramolecular hydrogen bonds with the pyrrole N–H, stabilizing the planar conformation . Key structural data include:
Differential scanning calorimetry (DSC) shows a melting endotherm at 218–220°C, correlating with thermal stability up to 200°C .
Chemical Reactivity and Functional Group Transformations
The carboxylic acid group at position 2 undergoes typical reactions, including esterification and amidation. For instance, treatment with thionyl chloride yields the acyl chloride intermediate, which reacts with amines to form bioactive amides. The chlorobenzyl substituent participates in electrophilic aromatic substitution, enabling further functionalization. Reactivity highlights include:
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Oxidation: Catalyzed by KMnO₄ in acidic conditions, the pyrrole ring oxidizes to a maleimide derivative, though this compromises aromaticity.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (<0.1 mg/mL at 25°C) .
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Stability: Degrades under prolonged UV exposure via radical-mediated C–Cl bond cleavage, necessitating dark storage.
Industrial and Research Applications
Pharmaceutical Intermediates: The compound serves as a precursor to protease inhibitors and kinase-targeting agents. Its amide derivatives are under evaluation for Alzheimer’s disease therapy.
Materials Science: Incorporated into conductive polymers, it improves electron mobility in organic semiconductors (hole mobility ≈ 0.3 cm²/V·s).
Comparative Analysis with Structural Analogs
The compound’s activity and properties are contextualized against similar pyrrole derivatives:
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